1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
Overview
Description
Preparation Methods
The synthesis of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with 1,2,3,4-tetrahydro-7-nitro-2-naphthaldehyde under specific conditions . The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of amine derivatives.
Scientific Research Applications
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- can be compared with other similar compounds, such as:
1-Piperazineethanamine, N,N,4-trimethyl-: This compound has a similar piperazine core but differs in the substitution pattern on the aromatic ring.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share structural similarities with the tetrahydronaphthalene moiety and are studied for their biological activities.
The uniqueness of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-26(28)22-9-7-18-6-8-20(16-19(18)17-22)23-10-11-24-12-14-25(15-13-24)21-4-2-1-3-5-21/h1-5,7,9,17,20,23H,6,8,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHUTWOBJZBSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCCN3CCN(CC3)C4=CC=CC=C4)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647198 | |
Record name | 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003565-41-0 | |
Record name | 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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